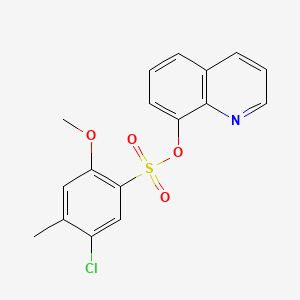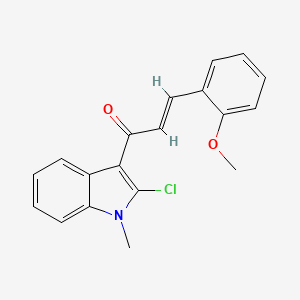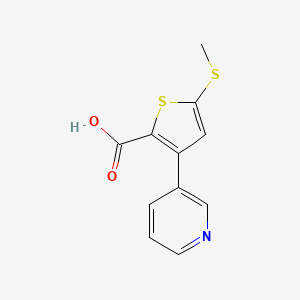![molecular formula C20H26N2O5S B13372019 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13372019.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes both sulfonyl and piperazine groups
Méthodes De Préparation
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazines and sulfonyl derivatives.
Applications De Recherche Scientifique
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function and leading to therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3-trifluoromethylphenyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H26N2O5S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O5S/c1-15-13-19(27-4)20(14-18(15)26-3)28(23,24)22-11-9-21(10-12-22)16-7-5-6-8-17(16)25-2/h5-8,13-14H,9-12H2,1-4H3 |
Clé InChI |
ZPNPQMIGULIAMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13371936.png)
![2-{2-[(3,4-Difluorobenzoyl)amino]ethoxy}ethyl 3,4-difluorobenzoate](/img/structure/B13371943.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371945.png)


![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371973.png)

![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371996.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372016.png)
![N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
![3-(4-chlorophenyl)-N-{3-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13372027.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372037.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13372045.png)
